molecular formula C8H6ClNO4 B12001940 5-(Chloromethyl)-6-nitro-1,3-benzodioxole CAS No. 15862-98-3

5-(Chloromethyl)-6-nitro-1,3-benzodioxole

Cat. No.: B12001940
CAS No.: 15862-98-3
M. Wt: 215.59 g/mol
InChI Key: MBCUJSFNUKRGRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Chloromethyl)-6-nitro-1,3-benzodioxole: is an organic compound that belongs to the class of benzodioxoles It is characterized by the presence of a chloromethyl group and a nitro group attached to a benzodioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-6-nitro-1,3-benzodioxole typically involves the nitration of 1,3-benzodioxole followed by chloromethylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position. The chloromethylation step involves the reaction of the nitrated benzodioxole with formaldehyde and hydrochloric acid, often in the presence of a catalyst such as zinc chloride.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 5-(Chloromethyl)-6-nitro-1,3-benzodioxole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

    Reduction: Catalysts like palladium on carbon or platinum oxide are employed along with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products:

    Nucleophilic Substitution: Products include substituted benzodioxoles with various functional groups.

    Reduction: The major product is 5-(Aminomethyl)-6-nitro-1,3-benzodioxole.

    Oxidation: Products include 5-(Chloromethyl)-6-nitrobenzaldehyde and 5-(Chloromethyl)-6-nitrobenzoic acid.

Scientific Research Applications

Chemistry: 5-(Chloromethyl)-6-nitro-1,3-benzodioxole is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the preparation of various derivatives for research purposes.

Biology: In biological research, this compound is studied for its potential as a building block in the synthesis of biologically active molecules. It may be used in the development of new drugs or as a probe in biochemical assays.

Medicine: The compound’s derivatives are explored for their pharmacological properties. Research is ongoing to investigate their potential as antimicrobial, anti-inflammatory, or anticancer agents.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-6-nitro-1,3-benzodioxole and its derivatives involves interactions with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. These interactions can affect cellular pathways and processes, contributing to the compound’s biological activity.

Comparison with Similar Compounds

  • 5-(Chloromethyl)-2-nitro-1,3-benzodioxole
  • 5-(Bromomethyl)-6-nitro-1,3-benzodioxole
  • 5-(Chloromethyl)-6-nitro-2,3-dihydro-1,4-benzodioxine

Comparison: 5-(Chloromethyl)-6-nitro-1,3-benzodioxole is unique due to the specific positioning of the chloromethyl and nitro groups on the benzodioxole ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

15862-98-3

Molecular Formula

C8H6ClNO4

Molecular Weight

215.59 g/mol

IUPAC Name

5-(chloromethyl)-6-nitro-1,3-benzodioxole

InChI

InChI=1S/C8H6ClNO4/c9-3-5-1-7-8(14-4-13-7)2-6(5)10(11)12/h1-2H,3-4H2

InChI Key

MBCUJSFNUKRGRE-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CCl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.